![molecular formula C15H14O3 B6289142 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% CAS No. 925908-21-0](/img/structure/B6289142.png)
4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% (4-HMPMB) is a phenolic compound that is widely used in the synthesis of organic compounds and as a reagent in laboratory experiments. It is a white crystalline solid with a melting point of 79-81°C and a boiling point of 241-243°C. The structure of 4-HMPMB consists of a benzene ring with a hydroxymethyl group attached to the 4-position and a methyl group attached to the 3-position. 4-HMPMB is soluble in polar organic solvents such as ethanol and acetone, and is insoluble in water.
Mechanism Of Action
The mechanism of action of 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% is related to its ability to act as a nucleophile in organic synthesis reactions. It can react with electrophiles such as carbonyl groups and halogens to form new compounds. It can also act as a leaving group in substitution reactions, allowing for the exchange of one functional group for another.
Biochemical and Physiological Effects
4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% has not been studied for its biochemical and physiological effects. As a result, there is no known information regarding its effects on the body.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its high purity and availability. It can be easily synthesized from commercially available starting materials and is available in 95% purity. The main limitation of using 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
Future research should focus on the biochemical and physiological effects of 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95%, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research should be conducted to explore the potential of 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% as a reagent in organic synthesis reactions. Finally, further research should be conducted to explore the potential of 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% as a catalyst in organic synthesis reactions.
Synthesis Methods
4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% can be synthesized by the reaction of 4-hydroxybenzaldehyde with methylmagnesium bromide in diethyl ether. The reaction proceeds via a nucleophilic addition of methylmagnesium bromide to the carbonyl group of 4-hydroxybenzaldehyde, followed by a proton transfer to the hydroxymethyl group. The product is then extracted with ether and recrystallized from ethanol to obtain 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% in 95% purity.
Scientific Research Applications
4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% is widely used in scientific research as a reagent for the synthesis of organic compounds. It is used in the synthesis of 4-hydroxy-3-methylbenzaldehyde, which is used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid, 95% is also used in the synthesis of 2-hydroxy-3-methylbenzoic acid, which is an important intermediate in the synthesis of a variety of pharmaceuticals.
properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-13(15(17)18)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYXCOMDDPRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581356 |
Source
|
Record name | 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid | |
CAS RN |
925908-21-0 |
Source
|
Record name | 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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